molecular formula C27H41Cl2N3O3 B12748810 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-27-8

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12748810
CAS No.: 141312-27-8
M. Wt: 526.5 g/mol
InChI Key: VVUQPOPHBIGRBO-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperazine ring and a heptyloxyphenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the heptyloxyphenyl carbamic acid ester. This can be achieved by reacting heptyloxyphenol with phosgene or a similar carbonylating agent to form the corresponding chloroformate, which is then reacted with an amine to yield the carbamic acid ester.

The next step involves the introduction of the piperazine ring. This can be done by reacting the carbamic acid ester with 1-(phenylmethyl)piperazine under suitable conditions, such as in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The heptyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: A simpler ester with different substituents.

    Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a heptyloxyphenyl group.

    Carbamic acid, phenyl-, methyl ester: Another ester with a methyl group instead of a heptyloxyphenyl group.

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its combination of a heptyloxyphenyl group and a piperazine ring, which confer specific chemical and biological properties. This combination is not commonly found in other carbamic acid esters, making it a valuable compound for research and development in various fields.

Properties

CAS No.

141312-27-8

Molecular Formula

C27H41Cl2N3O3

Molecular Weight

526.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C27H39N3O3.2ClH/c1-2-3-4-5-11-21-32-26-15-10-9-14-25(26)28-27(31)33-22-20-29-16-18-30(19-17-29)23-24-12-7-6-8-13-24;;/h6-10,12-15H,2-5,11,16-23H2,1H3,(H,28,31);2*1H

InChI Key

VVUQPOPHBIGRBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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